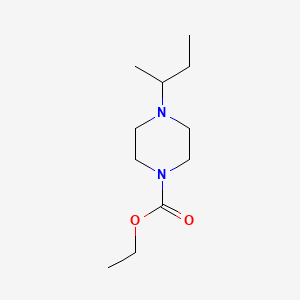

1-Carbethoxy-4-sec-butylpiperazine

Description

Structure

3D Structure

Properties

CAS No. |

63981-42-0 |

|---|---|

Molecular Formula |

C11H22N2O2 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

ethyl 4-butan-2-ylpiperazine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O2/c1-4-10(3)12-6-8-13(9-7-12)11(14)15-5-2/h10H,4-9H2,1-3H3 |

InChI Key |

AYSLABMBEKTPTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCN(CC1)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Carbethoxy 4 Sec Butylpiperazine

Direct Functionalization Approaches to the Piperazine (B1678402) Ring

Direct functionalization of the piperazine nucleus is a common and often straightforward approach to obtaining N,N'-disubstituted piperazines like 1-Carbethoxy-4-sec-butylpiperazine. This typically involves the sequential introduction of the sec-butyl and the carbethoxy groups onto the nitrogen atoms of the piperazine ring.

N-Alkylation Strategies for Sec-Butyl Group Introduction

The introduction of the sec-butyl group onto one of the nitrogen atoms of the piperazine ring is a critical step. This is typically achieved through nucleophilic substitution reaction where piperazine, acting as a nucleophile, attacks a sec-butyl halide. To favor mono-alkylation and prevent the formation of the undesired N,N'-di-sec-butylpiperazine, a common strategy involves using a large excess of piperazine or employing a protecting group on one of the nitrogen atoms.

Another approach involves the use of N-acetylpiperazine, which can be alkylated with a sec-butyl halide, followed by the hydrolysis of the acetyl group to yield N-sec-butylpiperazine. Reductive amination of piperazine with butan-2-one in the presence of a reducing agent such as sodium triacetoxyborohydride also presents a viable route to introduce the sec-butyl group.

| Alkylating Agent | Reaction Conditions | Key Features |

| sec-Butyl bromide | Base (e.g., K2CO3), solvent (e.g., acetonitrile) | Standard nucleophilic substitution. Control of stoichiometry is crucial for mono-alkylation. |

| Butan-2-one | Reducing agent (e.g., NaBH(OAc)3), solvent (e.g., dichloroethane) | Reductive amination offers an alternative to direct alkylation with halides. |

Carbamate Formation via N-Acylation with Chloroformates

The carbethoxy group is introduced onto the second nitrogen atom through an N-acylation reaction. This is most commonly achieved by reacting the N-sec-butylpiperazine intermediate with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction yield and purity of the final product. Triethylamine (B128534) or potassium carbonate are frequently used bases in solvents like dichloromethane (B109758) or tetrahydrofuran.

This reaction is generally high-yielding and provides a reliable method for the synthesis of the target compound from the mono-alkylated piperazine precursor.

| Acylating Agent | Base | Solvent | Typical Yield |

| Ethyl Chloroformate | Triethylamine | Dichloromethane | High |

| Ethyl Chloroformate | Potassium Carbonate | Tetrahydrofuran | Good to High |

Sequential and One-Pot Functionalization Methods

The synthesis of this compound can be performed in a sequential manner, where the N-alkylation and N-acylation steps are carried out and purified separately. Alternatively, one-pot procedures have been developed to improve efficiency by minimizing workup and purification steps. A one-pot synthesis could involve the initial N-alkylation of piperazine with a sec-butyl halide, followed by the in-situ addition of ethyl chloroformate without isolating the N-sec-butylpiperazine intermediate. The success of a one-pot synthesis relies on the compatibility of the reagents and reaction conditions for both steps.

Ring-Closure Methodologies for Piperazine Core Construction

An alternative to functionalizing a pre-existing piperazine ring is to construct the piperazine core from acyclic precursors that already contain the desired substituents or functional groups that can be converted to them.

From Diamine Precursors

The piperazine ring can be formed through the cyclization of a suitably substituted diamine precursor. For the synthesis of this compound, this would involve a precursor such as N-sec-butyl-N'-(2-hydroxyethyl)ethylenediamine. Cyclization of this precursor, often via the formation of a di-halo intermediate followed by intramolecular cyclization, can yield the piperazine ring. The carbethoxy group can be introduced before or after the cyclization step. For instance, reacting N-sec-butylethylenediamine with a two-carbon electrophile that can subsequently cyclize is a potential route.

A general strategy involves the reaction of bis(2-chloroethyl)amine with sec-butylamine. The resulting N-sec-butyl-bis(2-chloroethyl)amine can then undergo intramolecular cyclization to form N-sec-butylpiperazine, which can then be acylated as described previously.

Utilization of Aziridine Chemistry in Stereoselective Cyclization

The use of aziridine chemistry offers a powerful and stereoselective route to substituted piperazines. The ring-opening of an activated aziridine with an amine can lead to a diamine precursor that is primed for cyclization. For example, the reaction of an N-protected aziridine with sec-butylamine would yield a 1,2-diamine. Subsequent reaction with a two-carbon electrophile and cyclization can afford the piperazine ring.

Stereoselective synthesis can be achieved by using chiral aziridines as starting materials. The ring-opening of a chiral aziridine with a nucleophile generally proceeds with inversion of stereochemistry, allowing for the controlled synthesis of specific stereoisomers of substituted piperazines. While specific examples for this compound are not prevalent, the general principles of aziridine chemistry are applicable to its stereoselective synthesis. mdpi.com

| Precursor Type | Key Reaction | Potential for Stereocontrol |

| Substituted Diamine | Intramolecular cyclization | Depends on the chirality of the diamine precursor. |

| Aziridine | Ring-opening followed by cyclization | High, through the use of chiral aziridines. |

Palladium-Catalyzed Carboamination Reactions for Ring Formation

The formation of the piperazine ring is a critical step in the synthesis of this compound. Palladium-catalyzed carboamination has emerged as a powerful strategy for constructing substituted piperazines from amino acid precursors. nih.gov This method allows for the modular creation of piperazines with varied substituents at multiple positions. nih.gov The process generates two chemical bonds and up to two stereocenters in a single, efficient step. nih.gov

The catalytic cycle is believed to start with the oxidative addition of an aryl or alkenyl bromide to a Palladium(0) complex. nih.gov The subsequent reaction with the amine substrate and a base forms a Pd(II)-amido intermediate. This key intermediate then undergoes an intramolecular migratory insertion of the olefin into the palladium-nitrogen bond, forming the heterocyclic ring. umich.edu The final step is typically a β-hydride elimination or reductive elimination to release the piperazine product and regenerate the Pd(0) catalyst. nih.gov The choice of phosphine ligand is crucial for the reaction's success, influencing the product distribution and yield. nih.gov This methodology has been successfully applied to the synthesis of cis-2,6-disubstituted piperazines with high diastereoselectivity and without loss of enantiomeric purity from the starting materials. nih.govnih.gov

Table 1: Ligand Effect on Palladium-Catalyzed Carboamination

| Ligand | Product Ratio (Desired:Byproduct1:Byproduct2) |

|---|---|

| P(2-furyl)₃ | Optimal for desired product |

| dppe | Suboptimal |

| dppb | Suboptimal |

This table illustrates the importance of ligand selection in directing the outcome of the palladium-catalyzed carboamination reaction for piperazine synthesis, with P(2-furyl)₃ providing the best results in studied cases. nih.gov

Stereoselective Synthesis of Sec-Butyl Substituted Piperazines

Achieving stereochemical control is paramount in modern synthetic chemistry, particularly for bioactive molecules. The synthesis of sec-butyl substituted piperazines, which inherently contain a chiral center in the sec-butyl group, often requires precise control over the stereochemistry of the piperazine core itself.

Asymmetric Synthesis Approaches for Chiral Piperazine Derivatives

A variety of asymmetric strategies have been developed to access chiral piperazine derivatives. One prominent method involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.govcaltech.eduthieme-connect.com This reaction, utilizing palladium catalysts with chiral ligands like electron-deficient PHOX ligands, produces highly enantioenriched piperazin-2-ones. caltech.edu These intermediates can then be readily reduced to the corresponding chiral piperazines. nih.govcaltech.edu

Other established methods for preparing asymmetrically substituted piperazines include:

Enantioselective Hydrogenation: A common technique for creating chiral centers. nih.govcaltech.edu

Enzyme-Mediated Chiral Resolution: Utilizes enzymes to separate enantiomers. nih.govcaltech.edu

α-Lithiation Mediated by Chiral Diamines: Employs reagents like (−)-sparteine for enantioselective deprotonation and subsequent functionalization. nih.govcaltech.edu

Synthesis from the Chiral Pool: Leverages readily available chiral starting materials, such as amino acids, to construct the piperazine core. nih.govrsc.orgclockss.org

These approaches provide access to enantiopure piperazine scaffolds that are essential for exploring three-dimensional chemical space in drug discovery. caltech.edu

Diastereoselective Control in Functionalization Reactions

Once the piperazine ring is formed, subsequent functionalization must often be conducted with diastereoselective control. Direct C-H functionalization has become a key strategy for modifying the piperazine skeleton. For instance, a highly diastereoselective bidirectional C(sp³)–H bond functionalization of piperazine compounds can be triggered by a Lewis acid-catalyzed sequential hydride shift/cyclization process. researchgate.net The choice of catalysts and ligands is a critical factor in controlling the diastereoselectivity of this transformation. researchgate.net

Another powerful technique is the iridium-catalyzed head-to-head coupling of imines, which serves as a 100% atom-economic process for the synthesis of C-substituted piperazines. nih.govacs.org This method allows for the selective formation of a single diastereoisomer under mild conditions. nih.govacs.org Furthermore, direct diastereoselective α-C–H lithiation of N-Boc protected piperazines, followed by trapping with an electrophile, provides access to α-functionalized piperazines with good levels of diastereocontrol. mdpi.com

Table 2: Research Findings in Diastereoselective Piperazine Functionalization

| Method | Catalyst/Reagent | Key Feature | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Bidirectional C-H Functionalization | Sc(OTf)₃ / Ligands | Lewis acid-catalyzed sequential hydride shift/cyclization | High diastereoselectivity |

| Imine Coupling | [IrCl(cod)(PPh₃)] | Atom-economical, selective formation of a sole diastereoisomer | Excellent diastereocontrol |

| α-C-H Lithiation | s-BuLi / (-)-sparteine | Direct functionalization of N-Boc piperazines | Good levels of diastereocontrol |

| Photocatalyzed Epimerization | Thiyl radical / Visible Light | Isomerization to the more stable diastereomer | High selectivities (e.g., 94:6 dr) |

This table summarizes key findings from recent research on achieving diastereoselective control in the functionalization of piperazine rings. researchgate.netnih.govmdpi.comnih.gov

Enantioselective Preparation Techniques for Piperazine Analogs

The enantioselective synthesis of piperazine analogs is crucial for developing novel chemical entities. A catalytic enantioselective synthesis of α-tertiary piperazin-2-ones has been developed, which can be converted into novel α-tertiary piperazines. caltech.edu This method uses palladium catalysts derived from [Pd₂(pmdba)₃] and electron-deficient PHOX ligands to achieve good to excellent yields and high enantioselectivities. caltech.edu The resulting chiral piperazines can be incorporated into known pharmaceuticals, leading to novel analogs with potentially modulated bioactivity. nih.gov The ability to access enantiopure α-tertiary piperazines provides a unique opportunity to explore more complex, three-dimensionally elaborated scaffolds in medicinal chemistry. caltech.edu

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency and align with the principles of green chemistry.

Microwave-Assisted Synthesis in Piperazine Chemistry

Microwave-assisted organic synthesis has become a valuable tool in drug discovery, offering significant advantages over conventional heating methods. researchgate.net The use of microwave irradiation can lead to dramatically reduced reaction times, increased product yields, and enhanced purity. researchgate.netnih.gov This technology is particularly beneficial for accelerating the synthesis of heterocyclic compounds. nih.gov

In the context of piperazine chemistry, microwave heating can be applied to various reaction types, including cross-coupling reactions like the Buchwald-Hartwig amination. dpkmr.edu.in The efficiency of microwave synthesis stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. ejbps.com This approach not only speeds up the synthesis process but is also considered a green chemistry technique due to its energy efficiency. ejbps.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours (e.g., 2h) | Minutes (e.g., 3 min) |

| Product Yield | Moderate (e.g., 50-60%) | High (e.g., >90%) |

| Chemoselectivity | Often lower, may produce mixtures | Often higher, favors a single product |

| Energy Efficiency | Lower | Higher |

This table provides a general comparison highlighting the typical advantages of using microwave irradiation over conventional heating for the synthesis of heterocyclic compounds, based on reported findings. nih.govnih.gov

Flow Chemistry Applications for Efficient Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of piperazine derivatives, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents and intermediates. researchgate.net While specific flow chemistry applications for the production of this compound are not extensively documented, the principles can be applied to its synthesis, particularly in the context of N-alkylation reactions.

A feasible continuous-flow process for the synthesis of a medicinally relevant piperazine derivative involved the reduction of an ester to an aldehyde, followed by a subsequent reductive amination. mdpi.com This modular approach allows for the integration of multiple reaction steps into a single, continuous operation. For the synthesis of this compound, a similar strategy could be employed, where ethyl piperazine-1-carboxylate is reacted with 2-butanone under reductive amination conditions within a flow reactor. The use of packed-bed catalysts in flow systems, such as the H-Cube® reactor, facilitates catalytic hydrogenation for the reductive amination step, offering a process free from side-products and with straightforward removal of excess hydrogen. mdpi.com

The benefits of flow chemistry also extend to scalability. Processes developed on a laboratory scale can be readily scaled up by either increasing the reactor volume or by numbering up (running multiple reactors in parallel). This was demonstrated in the synthesis of other pharmaceutical intermediates, where a numbering-up approach enabled the production of over 100 kg per day.

Catalytic Methods for Enhanced Selectivity and Yield

Catalytic methods are central to achieving high selectivity and yield in the synthesis of N-substituted piperazines. For the preparation of this compound, two primary catalytic routes are plausible: direct N-alkylation and reductive amination.

Reductive Amination: This is a widely used method for forming C-N bonds and involves the reaction of an amine (ethyl piperazine-1-carboxylate) with a ketone (2-butanone) in the presence of a reducing agent and often a catalyst. Catalytic hydrogenation is a preferred method of reduction in this context. mdpi.com Various catalysts can be employed for this transformation, with platinum on carbon (Pt/C) and Raney Nickel being common choices. mdpi.com The reaction proceeds through the in-situ formation of an enamine intermediate, which is then reduced to the final product. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |

| 5% Pd/C | 60 | 1 | Moderate | High |

| 5% Pt/C | 80 | 1 | >95 | High |

| Raney-Ni | 100 | 50 | Low | Excellent |

This table presents illustrative data for the catalytic reductive amination of a piperazine derivative with a ketone, based on similar reactions reported in the literature. mdpi.commdpi.com Specific results for this compound may vary.

Direct N-Alkylation: This method involves the reaction of ethyl piperazine-1-carboxylate with a sec-butyl halide (e.g., 2-bromobutane) in the presence of a base. To enhance the reaction rate and yield, catalytic amounts of certain reagents can be employed. For instance, the addition of sodium or potassium iodide can promote a Finkelstein reaction, converting a less reactive alkyl chloride or bromide to a more reactive alkyl iodide in situ. nih.gov Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can also be utilized to facilitate the reaction between the aqueous and organic phases, particularly when using an inorganic base like potassium carbonate. epa.gov

| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromobutane | K₂CO₃ | KI | Acetonitrile (B52724) | Reflux | Good |

| 2-Chlorobutane | K₂CO₃ | TBAB | Toluene/Water | 80 | Moderate |

This table provides representative conditions for the direct N-alkylation of a piperazine derivative, based on established methodologies. researchgate.netmdpi.comsemanticscholar.org The specific outcomes for the synthesis of this compound would require experimental optimization.

Sustainable Methodologies in N-Functionalized Heterocycle Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-functionalized heterocycles to minimize environmental impact. nih.gov Sustainable approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient processes.

In the context of synthesizing this compound, several sustainable strategies can be considered:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like ethanol, water, or ionic liquids can significantly reduce the environmental footprint of the synthesis. For instance, the N-alkylation of piperazines has been successfully carried out in ethanol. researchgate.net

Catalytic Hydrogenation: As mentioned in the catalytic methods section, the use of catalytic hydrogenation for reductive amination is an inherently green process. It utilizes hydrogen as a clean reducing agent, and the catalyst can often be recovered and reused. mdpi.com

Atom Economy: Reductive amination is generally considered an atom-economical reaction as most of the atoms from the reactants are incorporated into the final product. This contrasts with methods that involve protecting groups, which add steps and generate more waste.

Energy Efficiency: Flow chemistry, as discussed earlier, can contribute to more sustainable synthesis by reducing reaction times and energy consumption compared to batch processes. nih.gov Microwave-assisted synthesis is another technique that can accelerate reactions, leading to energy savings. mdpi.com

| Sustainable Approach | Application in Synthesis of this compound | Potential Benefit |

| Green Solvents | Using ethanol or water as a solvent for N-alkylation or reductive amination. | Reduced toxicity and environmental pollution. |

| Heterogeneous Catalysis | Employing a recyclable solid-supported catalyst for reductive amination. | Simplified product purification and catalyst reuse. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved energy efficiency, safety, and scalability. |

Theoretical and Computational Chemistry Studies

Conformational Analysis of 1-Carbethoxy-4-sec-butylpiperazine

The six-membered piperazine (B1678402) ring, analogous to cyclohexane, is not planar and exists in various non-planar conformations to relieve ring strain. The most stable of these is typically the chair conformation. However, the presence of substituents on the nitrogen atoms significantly influences the ring's geometry and the dynamics of its conformational changes.

Chair-Boat Interconversion Dynamics

The piperazine ring in this compound predominantly adopts a chair conformation, which is the thermodynamically most stable arrangement. This conformation minimizes both angular and torsional strain by maintaining tetrahedral bond angles and staggering the substituents on adjacent atoms. The interconversion between the two possible chair forms occurs through a higher-energy boat conformation, passing through twist-boat and half-chair transition states.

Table 1: Representative Energy Barriers for Ring Inversion in Six-Membered Rings

| Compound | Substituents | Energy Barrier (kJ/mol) |

|---|---|---|

| Cyclohexane | None | ~45 |

| N,N'-dimethylpiperazine | Two methyl groups | ~55.7 |

| N-Benzoylpiperazine | One benzoyl group | 56 - 80 |

Note: The values presented are typical and serve for comparative purposes.

Influence of Substituents on Ring Puckering

The puckering of the piperazine ring is significantly affected by the steric and electronic nature of the substituents at the N1 and N4 positions.

The 4-sec-butyl group is a bulky alkyl substituent. Steric hindrance from this group will favor an equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on the ring. The preference for the equatorial orientation is a well-established principle in the conformational analysis of six-membered rings. nih.gov The presence of this bulky group on one nitrogen and the electronically distinct carbethoxy group on the other results in an unsymmetrically substituted ring with a clear conformational preference. nih.gov

Stereochemical Implications of the Sec-Butyl Group

The sec-butyl group is a chiral substituent, as the carbon atom attached to the piperazine nitrogen is a stereocenter bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the piperazine ring itself. wikipedia.orgyoutube.com Consequently, this compound can exist as a pair of enantiomers: (R)-1-Carbethoxy-4-sec-butylpiperazine and (S)-1-Carbethoxy-4-sec-butylpiperazine.

Electronic Structure and Molecular Orbital Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations on Piperazine Derivatives

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.netscispace.com By optimizing the molecular geometry at a given level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), one can obtain valuable information about the molecule's stability, bond lengths, bond angles, and electronic properties. bohrium.comdntb.gov.ua

For piperazine derivatives, DFT calculations are employed to study various aspects, including:

Geometric Parameters: Prediction of the most stable conformation and the associated bond lengths and angles.

Vibrational Frequencies: Calculation of infrared and Raman spectra to complement experimental data.

Electronic Properties: Determination of dipole moment, polarizability, and other electronic descriptors.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and stability. researchgate.netbohrium.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Piperazine

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Note: These are representative values for a generic piperazine derivative and not specific to this compound.

Analytical Research Methodologies for 1 Carbethoxy 4 Sec Butylpiperazine and Derivatives

Chromatographic Techniques for Research Sample Analysis and Purification

Chromatography is an indispensable tool in the analysis of piperazine (B1678402) derivatives, allowing for the separation of the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of and quantifying N-substituted piperazines like 1-Carbethoxy-4-sec-butylpiperazine. Method development typically involves reverse-phase chromatography, which is well-suited for the analysis of moderately polar organic compounds. unodc.org A common stationary phase is a C18 (octadecylsilyl) bonded silica (B1680970) gel column. unodc.org

The mobile phase composition is a critical parameter that must be optimized. For basic compounds such as piperazines, which can exhibit poor peak shape on standard silica-based columns due to interaction with residual silanols, mobile phase modifiers are often necessary. A typical mobile phase consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comresearchgate.net The buffer, often containing a small amount of an acid like formic acid or phosphoric acid, helps to protonate the amine nitrogens, ensuring good peak shape and reproducible retention times. sielc.comresearchgate.net Detection is commonly achieved using a UV detector, although for compounds lacking a strong chromophore, alternative methods like Evaporative Light Scattering Detection (ELSD) or mass spectrometry (MS) are employed. sielc.com

Table 1: Representative HPLC Method Parameters for Piperazine Derivative Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Elutes compounds from the column; acid modifier improves peak shape. sielc.comresearchgate.net |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition over time for complex mixtures. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. researchgate.net |

| Detector | UV (e.g., at 210 nm) or ELSD/CAD/MS | Detects and quantifies the compound as it elutes. sielc.com |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Affects retention time and separation efficiency. |

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds such as this compound. The analysis involves injecting a small amount of the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase).

For piperazine derivatives, a common stationary phase is a 5% phenyl/95% methyl silicone column, which separates compounds based on their boiling points and interactions with the phase. The oven temperature is typically programmed to start at a lower temperature and ramp up to a higher temperature to ensure the efficient separation of components with different volatilities. A Flame Ionization Detector (FID) is commonly used for detection as it is robust and provides a response proportional to the mass of carbon in the analyte. GC-Mass Spectrometry (GC-MS) is also frequently used, providing not only purity information but also mass data that helps confirm the identity of the compound.

Table 2: Typical GC Parameters for Purity Analysis of Piperazine Derivatives

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | 5% Phenyl / 95% Methyl Silicone (e.g., 30 m x 0.25 mm) | General-purpose column offering good separation for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen at ~1 mL/min | Inert mobile phase to carry the sample through the column. |

| Injector Temp. | 250-280 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 100°C, ramp at 10°C/min to 290°C | Temperature gradient to separate compounds with varying boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general purity; MS for purity and structural confirmation. |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a sec-butyl group on the piperazine nitrogen introduces a chiral center into this compound, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. In pharmaceutical research, it is crucial to separate and test each enantiomer, as they can have different biological activities and effects. mz-at.de Chiral chromatography is the primary method used to determine the enantiomeric excess (e.e.), or optical purity, of a chiral compound. nih.gov

This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. csfarmacie.cz There are many types of CSPs, with those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrins being particularly common for separating chiral amines and related compounds. nih.govyakhak.org The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol or ethanol). yakhak.org The choice of CSP and mobile phase is critical for achieving separation (resolution) between the two enantiomer peaks. youtube.com

Table 3: Common Chiral Stationary Phases (CSPs) for Amine Separation

| CSP Type | Chiral Selector Example | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-Based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / 2-Propanol yakhak.org |

| Cyclodextrin-Based | Sulfobutylether-β-cyclodextrin | Aqueous buffers with organic modifier nih.govnih.gov |

| Pirkle-Type (Brush-Type) | Dinitrophenylglycine | Hexane / 2-Propanol / Acetonitrile csfarmacie.cz |

| Crown Ether-Based | Chiral Crown Ether | Acidified aqueous or polar-organic nih.gov |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used extensively in synthetic chemistry to monitor the progress of a reaction. To monitor the formation of this compound from its starting materials (e.g., 1-carbethoxypiperazine and a sec-butyl halide), a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting materials.

The plate, typically coated with silica gel, is then developed in a chamber containing a suitable solvent system (mobile phase). libretexts.org As the solvent moves up the plate, it carries the compounds with it at different rates depending on their polarity and interaction with the stationary phase. The disappearance of the starting material spots in the reaction mixture lane and the appearance of a new spot for the product indicate that the reaction is proceeding. The reaction is considered complete when the limiting reactant spot is no longer visible. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the different components.

Table 4: Hypothetical TLC Monitoring of a Synthesis Reaction

| Lane on TLC Plate | Compound(s) Spotted | Observed Rf | Interpretation |

|---|---|---|---|

| 1 (Reference) | 1-Carbethoxypiperazine (Starting Material) | 0.20 | Position of the polar starting amine. |

| 2 (Co-spot) | Starting Material + Reaction Mixture | 0.20, 0.55 | Confirms the identity of spots in the reaction mixture. |

| 3 (Reaction) | Reaction Mixture at t = 1 hour | 0.20 (faint), 0.55 (strong) | Starting material is being consumed, product is forming. |

| 4 (Reaction) | Reaction Mixture at t = 4 hours | 0.55 (strong) | Reaction is likely complete as starting material is gone. |

Spectroscopic Characterization in Academic Research

Once a compound is purified, spectroscopic methods are used to confirm that the correct chemical structure has been obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the molecular framework of this compound.

In the ¹H NMR spectrum, each unique proton environment in the molecule gives rise to a distinct signal. The chemical shift (δ) indicates the electronic environment of the proton, the integration value reveals the number of protons responsible for the signal, and the splitting pattern (multiplicity) shows how many neighboring protons there are. For this compound, one would expect to see signals for the ethyl group of the carbethoxy moiety (a triplet and a quartet), the piperazine ring protons (complex multiplets), and the sec-butyl group (a triplet, a doublet, and two multiplets). yale.educhemicalbook.com

The ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are indicative of the type of carbon (e.g., alkyl, C-N, C=O). oregonstate.edu Key signals would include the carbonyl carbon of the ester group at a downfield shift (around 155-175 ppm), carbons of the piperazine ring attached to nitrogen (around 40-60 ppm), and the carbons of the alkyl groups at more upfield positions. libretexts.orgcompoundchem.com

Table 5: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -O-CH₂ -CH₃ (Carbethoxy) | ~1.25 | Triplet (t) | 3H |

| -CH(CH₃) CH₂CH₃ (sec-Butyl) | ~0.90 | Triplet (t) | 3H |

| -CH(CH₃ )(sec-Butyl) | ~1.05 | Doublet (d) | 3H |

| -CH(CH₃)CH₂ CH₃ (sec-Butyl) | ~1.40 | Multiplet (m) | 2H |

| Piperazine Ring Protons (adjacent to N-sec-butyl) | ~2.4-2.6 | Multiplet (m) | 4H |

| -CH (CH₃)CH₂CH₃ (sec-Butyl) | ~2.7-2.9 | Multiplet (m) | 1H |

| Piperazine Ring Protons (adjacent to N-CO₂Et) | ~3.4-3.6 | Multiplet (m) | 4H |

Table 6: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH(CH₃ )CH₂CH₃ (sec-Butyl) | ~11 |

| -O-CH₂-CH₃ (Carbethoxy) | ~14 |

| -CH(CH₃)CH₂ CH₃ (sec-Butyl) | ~20 |

| -CH (CH₃)CH₂CH₃ (sec-Butyl) | ~28 |

| Piperazine Ring Carbons (adjacent to N-CO₂Et) | ~44 |

| Piperazine Ring Carbons (adjacent to N-sec-butyl) | ~52 |

| -CH (CH₃)CH₂CH₃ (sec-Butyl) | ~58 |

| -O-CH₂ -CH₃ (Carbethoxy) | ~61 |

| C =O (Carbethoxy) | ~155 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-carbethoxypiperazine |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Phosphoric Acid |

| Helium |

| Hydrogen |

| Hexane |

| 2-Propanol |

| Ethanol |

| Cellulose |

| Amylose |

Dynamic NMR for Conformational Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules like piperazine and its derivatives. The piperazine ring can exist in several conformations, such as chair and boat forms, which are often in rapid equilibrium.

In the case of piperazine itself, the chair form is generally more stable than the skewed boat conformation. researchgate.net For substituted piperazines, such as this compound, the substituents on the nitrogen atoms influence the conformational equilibrium. The nitrogen inversion and ring inversion processes are key dynamic features that can be studied by DNMR. By analyzing the changes in the NMR spectrum at different temperatures, researchers can determine the energy barriers for these conformational interchanges. For instance, in related N-substituted piperazine systems, DNMR has been used to quantify the activation energies for nitrogen inversion and the equilibrium between different chair conformers (with substituents in axial or equatorial positions). researchgate.net The presence of the carbethoxy and sec-butyl groups will introduce specific steric and electronic effects that dictate the preferred conformation and the dynamics of its interconversion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure.

For piperazine derivatives, common fragmentation pathways involve the cleavage of the bonds within the piperazine ring and the bonds connecting the substituents to the ring. xml-journal.netresearchgate.net In the case of this compound, key fragmentations would be expected to include:

Loss of the ethoxy group (-OC2H5) from the carbethoxy moiety.

Loss of the entire carbethoxy group (-COOC2H5) .

Cleavage of the sec-butyl group , leading to characteristic fragments.

Ring fragmentation of the piperazine core, which can produce a series of smaller ions. researchgate.net

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can provide even more detailed structural information by allowing for the controlled fragmentation of selected precursor ions. xml-journal.net This technique is particularly useful for identifying and differentiating isomers of piperazine derivatives. researchgate.net High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which in turn allows for the calculation of the elemental composition, confirming the molecular formula of the compound. nih.gov

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss |

| [M]+• | Molecular Ion |

| [M - C2H5O]+ | Loss of the ethoxy group |

| [M - COOC2H5]+ | Loss of the carbethoxy group |

| [M - C4H9]+ | Loss of the sec-butyl group |

| Various smaller m/z values | Fragments from piperazine ring cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. bu.eduniscpr.res.in Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, providing a molecular fingerprint.

For this compound, the key vibrational modes that can be identified include:

C=O Stretch: The carbonyl group of the carbethoxy moiety will exhibit a strong absorption band in the IR spectrum, typically in the region of 1700-1750 cm⁻¹.

C-N Stretch: The stretching vibrations of the carbon-nitrogen bonds in the piperazine ring will appear in the fingerprint region of the spectrum. niscpr.res.in

C-H Stretch: The stretching vibrations of the C-H bonds in the sec-butyl group and on the piperazine ring will be observed in the 2800-3000 cm⁻¹ region. scispace.com

C-O Stretch: The C-O stretching of the carbethoxy group will also have characteristic bands.

Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and can provide complementary information to the IR spectrum. researchgate.net Surface-enhanced Raman spectroscopy (SERS) can be used to significantly enhance the Raman signal, which is beneficial for analyzing low concentrations of the compound. researchgate.netbu.edu By comparing the experimental spectra with those of known piperazine derivatives and with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. scispace.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1700-1750 |

| Alkane (C-H) | Stretch | 2800-3000 |

| Amine (C-N) | Stretch | 1000-1350 |

| Ester (C-O) | Stretch | 1000-1300 |

Crystallographic Techniques for Solid-State Structure Determination

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state of this compound.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the most powerful method for obtaining a detailed and unambiguous three-dimensional molecular structure. researchgate.net This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.

For this compound, a single crystal X-ray diffraction study would reveal:

The conformation of the piperazine ring (e.g., chair, boat, or twist-boat) in the solid state. For many piperazine derivatives, the chair conformation is the most common. researchgate.net

The orientation of the carbethoxy and sec-butyl substituents (axial or equatorial).

Precise bond lengths and bond angles for the entire molecule.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing.

While a specific crystal structure for this compound is not available in the provided search results, studies on similar piperazine derivatives, such as tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, have successfully used this technique to confirm the molecular structure and analyze conformational details. tandfonline.com Such studies provide a strong precedent for the successful application of single crystal X-ray diffraction to this compound.

Applications in Advanced Chemical Research Excluding Clinical/biological

Role as Synthetic Intermediates for Complex Molecular Architectures

1-Carbethoxy-4-sec-butylpiperazine serves as a versatile building block in the multi-step synthesis of complex organic molecules and novel heterocyclic systems. Its inherent structural features, including the piperazine (B1678402) core, the carbethoxy group, and the sec-butyl substituent, provide multiple reactive sites for further chemical transformations.

Building Blocks in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, the strategic conversion of existing molecules into more complex and useful ones is a central theme. The piperazine moiety within this compound is a common scaffold found in many biologically active compounds and functional materials. Organic chemists can leverage this pre-existing framework to construct intricate molecular architectures. The synthesis of such complex molecules often involves a sequence of reactions, including carbon-carbon bond formations and functional group interconversions. studylib.net The presence of the carbethoxy group offers a handle for various transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or amidation reactions. The secondary amine within the piperazine ring can be acylated, alkylated, or participate in coupling reactions to introduce further complexity.

Precursors for Novel Heterocyclic Systems

The piperazine ring system of this compound is a valuable precursor for the synthesis of more elaborate heterocyclic structures. Through carefully designed reaction sequences, the piperazine core can be annulated or modified to generate fused or spirocyclic heterocyclic systems. These novel heterocyclic frameworks are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for exhibiting diverse chemical and physical properties.

Utilization in Ligand Design for Non-Biological Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, a field that focuses on the selective synthesis of one enantiomer of a chiral product. This compound and its derivatives have potential applications in the design of such ligands for various metal-catalyzed reactions.

Design of Chiral Ligands for Asymmetric Catalytic Reactions

The design of effective chiral ligands is a formidable task in asymmetric catalysis, often relying on a combination of rational design, intuition, and screening. nih.gov While C2-symmetric ligands have historically dominated the field, there is a growing interest in non-symmetrical ligands. nih.gov The piperazine scaffold can be incorporated into ligand structures to create a chiral environment around a metal center. The sec-butyl group, being chiral itself, can introduce an element of asymmetry. Furthermore, the nitrogen atoms of the piperazine ring and the oxygen atom of the carbethoxy group can act as donor atoms to coordinate with a metal. By modifying the substituents on the piperazine ring, chemists can fine-tune the steric and electronic properties of the resulting ligands to optimize their performance in specific asymmetric catalytic reactions. nih.gov

Coordination Chemistry with Transition Metals (e.g., Palladium)

The nitrogen atoms of the piperazine ring in this compound and its derivatives can coordinate to transition metals like palladium, forming stable metal complexes. scispace.com These complexes can be employed as catalysts in a variety of organic transformations, such as cross-coupling reactions. The electronic and steric environment around the palladium center, influenced by the structure of the piperazine-based ligand, plays a critical role in the efficiency and selectivity of the catalytic process. For instance, in palladium-catalyzed allylic substitution reactions, the nature of the ligand can influence which of the two allylic termini is preferentially attacked by a nucleophile. scispace.com

Potential Applications in Materials Science Research (as monomers, building blocks, etc.)

The bifunctional nature of this compound, with its secondary amine and ester group, makes it a potential candidate for use as a monomer or building block in materials science. The secondary amine can react with compounds containing two or more reactive groups, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The ester group can also participate in polymerization reactions, for example, through transesterification. The incorporation of the piperazine ring into the polymer backbone can impart specific properties to the resulting material, such as altered solubility, thermal stability, or basicity. The sec-butyl group can influence the polymer's morphology and processability.

Contribution to Methodological Innovations in Organic Chemistry

The primary contribution of compounds like N-Carbethoxy-4-piperidone to organic chemistry is not typically as a catalyst or a reagent that defines a new named reaction. Instead, its significance lies in its utility as a readily accessible, multifunctional scaffold. The development of efficient synthetic routes to this and similar building blocks is a methodological innovation in itself, enabling broader exploration of chemical space and facilitating the synthesis of complex target molecules.

Detailed Research Findings: Synthesis of N-Carbethoxy-4-piperidone

The preparation of N-Carbethoxy-4-piperidone has been approached through several synthetic routes, each with its own set of conditions and yields. These methods highlight fundamental transformations in organic synthesis, such as nucleophilic substitution and protection of functional groups.

One common approach involves the reaction of piperidin-4-one hydrochloride with ethyl chloroformate in the presence of a base. A study outlines a high-yield synthesis where triethylamine (B128534) is used as the base in dichloromethane (B109758) (DCM) as a solvent. The reaction proceeds at room temperature, and after a straightforward workup, N-Carbethoxy-4-piperidone is obtained in a 98% yield. guidechem.com

Another method employs a biphasic system with sodium hydroxide (B78521) as the base and ether as the organic solvent. guidechem.com In this procedure, 4-piperidone (B1582916) monohydrate hydrochloride is treated with ethyl chloroformate at 0°C. guidechem.com This method, while also effective, results in a lower yield of 58% after purification by flash chromatography. guidechem.com

These synthetic strategies are summarized in the table below:

| Method | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

| 1 | Piperidin-4-one hydrochloride | Ethyl chloroformate, Triethylamine | Dichloromethane (DCM) | Room Temperature | 2 hours | 98% | guidechem.com |

| 2 | 4-Piperidone monohydrate hydrochloride | Ethyl chloroformate, Sodium hydroxide | Water/Ether | 0°C | 30 minutes | 58% | guidechem.com |

The availability of such robust synthetic procedures for N-Carbethoxy-4-piperidone allows it to be a reliable starting point for the synthesis of a variety of more complex piperidine (B6355638) derivatives. nih.gov The carbethoxy group serves as a protecting group for the piperidine nitrogen, rendering it less nucleophilic and allowing for selective reactions at other positions of the ring. Subsequently, this group can be removed or transformed, providing a versatile handle for further synthetic manipulations.

The spectroscopic data for N-Carbethoxy-4-piperidone is crucial for its characterization and confirmation of its synthesis. The reported data is presented in the following table:

| Spectroscopic Data | |

| ¹H-NMR (CDCl₃) | δ 4.22 (q, 2H), 3.79 (t, J=6.0 Hz, 2H) guidechem.com |

| Mass (m/z) | 172.1 (m+H)⁺ guidechem.com |

The development and refinement of synthetic routes to versatile building blocks like N-Carbethoxy-4-piperidone are a cornerstone of methodological innovation in organic chemistry. While not always in the form of a groundbreaking reaction, these contributions expand the synthetic chemist's toolkit, enabling the efficient and reliable construction of complex molecular architectures.

Emerging Research Frontiers and Future Outlook

Development of Unexplored Synthetic Routes and Methodologies

The synthesis of piperazine (B1678402) derivatives is continuously evolving beyond traditional methods. Modern strategies focus on efficiency, sustainability, and the ability to create diverse molecular architectures.

Recent advances have centered on the C-H functionalization of the piperazine ring, a method that allows for the direct introduction of substituents onto the carbon backbone. mdpi.com This contrasts with classical syntheses that primarily modify the nitrogen atoms. For 1-Carbethoxy-4-sec-butylpiperazine, this could mean the development of routes to introduce additional functional groups at positions 2, 3, 5, or 6 of the piperazine ring, creating novel analogs.

Photoredox catalysis represents a green and powerful approach for piperazine synthesis. mdpi.com These methods use light to drive chemical reactions, often under mild conditions. For instance, the photoredox-catalyzed decarboxylative annulation between glycine-based diamines and aldehydes provides a pathway to various 2-substituted piperazines. organic-chemistry.org Such a strategy could be adapted to construct the core piperazine ring of the target molecule or its derivatives.

Other promising methodologies include:

One-Pot, Multi-Component Reactions: These reactions, such as the Ugi condensation, allow for the construction of complex molecules like piperazine-2-carboxamides in a single step from simple starting materials. capes.gov.br

Flow Chemistry: Transitioning synthesis from batch reactors to continuous flow systems offers improved control, safety, and scalability. mdpi.combeilstein-journals.orgnih.gov Microwave-assisted flow reactors, in particular, have shown promise in accelerating the synthesis of monosubstituted piperazines. mdpi.comnih.gov

Novel Catalytic Systems: The use of ruthenium, palladium, and copper catalysts continues to be refined for piperazine synthesis, enabling reactions like diol-diamine coupling and aerobic oxidative cyclization. mdpi.comorganic-chemistry.org The development of base-free palladium catalysis, for example, facilitates the Wacker-type cyclization of alkenes to form six-membered nitrogen heterocycles. organic-chemistry.org

Discovery of Novel Reactivity Patterns for Carbethoxy-Piperazine Systems

The carbethoxy group in this compound significantly influences the molecule's reactivity. This electron-withdrawing group deactivates the adjacent nitrogen (N-1), making the secondary amine at N-4 the primary site for nucleophilic reactions, such as alkylation or acylation. nbinno.com

Future research will likely explore the nuanced reactivity of this system more deeply. One area of interest is the selective cleavage of the carbethoxy group. While typically requiring harsh hydrolytic conditions, the development of milder, non-hydrolytic cleavage methods could provide more versatile synthetic pathways to mono-N-substituted piperazines. acs.org

Another frontier is leveraging the existing structure for more complex transformations. The piperazine ring can be activated for reactions that were not previously feasible. For example, metal-free, one-pot techniques involving the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to generate substituted piperazines, showcasing that the piperazine core can be constructed through innovative bond-cleavage and formation strategies. researchgate.net

Integration of High-Throughput Experimentation and Automation in Synthesis Research

The synthesis and optimization of piperazine derivatives are being accelerated by automation and high-throughput experimentation (HTE). These technologies allow researchers to rapidly screen numerous catalysts, substrates, and reaction conditions to discover optimal synthetic pathways.

For example, HTE was instrumental in discovering that Ir(ppy)₃ is a suitable photocatalyst for the C-H arylation of piperazines. mdpi.com Similarly, automated flow chemistry platforms, controlled by open-source software and accessible hardware like the Raspberry Pi, have been developed for the multi-step preparation of piperazine derivatives. beilstein-journals.orgnih.gov This machine-assisted synthesis demonstrates the potential for rapid, on-demand production and optimization.

The application of these automated systems to the synthesis of this compound and its analogs could dramatically speed up the discovery of new derivatives and the refinement of their production processes.

Advancements in Computational Prediction and Rational Design of Piperazine Derivatives

Computational chemistry is a powerful tool for predicting the properties of molecules and guiding the design of new ones, reducing the need for extensive trial-and-error synthesis. wiley.com For piperazine derivatives, in silico methods are widely used to design compounds with specific biological or material properties. mdpi.comnih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models build statistical relationships between the chemical structure of a compound and its properties. mdpi.comresearchgate.net These models can predict the activity of newly designed piperazine derivatives before they are synthesized. For instance, a QSAR study on a series of piperazine derivatives identified key molecular descriptors like orbital energies and molar refractivity that correlate with their biological activity. mdpi.com

Molecular Docking: This technique simulates the interaction between a molecule and a target protein, predicting its binding affinity and mode. It is extensively used in drug discovery to design potent and selective inhibitors. acs.orgnih.gov

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure and energetic parameters of molecules, providing insights into their stability and reactivity. mdpi.com

ADME/T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify promising compounds early in the discovery process. mdpi.comnih.gov

These computational tools enable the rational design of novel piperazine derivatives. By starting with a scaffold like this compound, researchers can computationally explore numerous modifications to optimize for a desired property, whether for a biological target or a material application, before committing to laboratory synthesis. nih.govacs.org

| Computational Technique | Application in Piperazine Derivative Design | Key Findings/Capabilities | Reference |

| QSAR | Predict biological activity based on chemical structure. | Identified key molecular descriptors (e.g., ELUMO, molar refractivity) correlating to inhibitory activity. | mdpi.com |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Elucidated interactions with target proteins, guiding the design of more potent compounds. | acs.orgnih.gov |

| DFT | Calculate structural, electronic, and energetic parameters. | Determined parameters associated with the reactivity and stability of piperazine derivatives. | mdpi.com |

| ADME/T Profiling | Predict pharmacokinetic and toxicity profiles in silico. | Selected candidate compounds with good oral bioavailability and fewer potential adverse effects. | mdpi.comnih.gov |

Potential for New Non-Biological Applications in Advanced Chemical Technologies

While piperazine derivatives are staples of the pharmaceutical industry, their unique chemical properties are attracting interest for non-biological applications in advanced materials and chemical technologies. rsc.org

The rigid, six-membered ring structure and the presence of two nitrogen atoms make piperazine a valuable building block for polymers and coordination complexes. Research into piperazine-based antimicrobial polymers has shown that these materials can be effective against pathogenic microorganisms, suggesting applications in wound dressings, water purification systems, and biomedical devices. rsc.org

The reactivity of the nitrogen atoms in this compound allows it to be incorporated into larger polymeric structures. The carbethoxy group could be modified to introduce polymerizable functionalities, or the secondary amine could serve as a reactive site for cross-linking or grafting onto surfaces. The potential exists to develop new materials with tailored properties, such as:

Specialty Polymers: Creating polymers with enhanced thermal stability, specific solubility, or ion-binding capabilities.

Corrosion Inhibitors: Utilizing the nitrogen atoms' ability to coordinate with metal surfaces to protect against corrosion.

CO₂ Capture Solvents: Concentrated aqueous piperazine solutions have been investigated for their high efficiency in absorbing carbon dioxide, a significant advantage over traditional amine solvents. researchgate.net The specific substitution pattern of this compound could modulate its efficacy and stability in such applications.

The exploration of these non-biological applications represents a significant growth area for piperazine chemistry, moving beyond its traditional role in medicine to become a versatile component in the broader field of chemical technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.